Tos-PEG2-CH2-Boc

説明

特性

IUPAC Name |

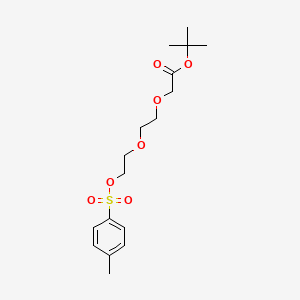

tert-butyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPMXQFRYHXBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tos-PEG2-CH2-Boc: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG2-CH2-Boc is a heterobifunctional crosslinker integral to the burgeoning field of targeted protein degradation. As a polyethylene glycol (PEG)-based linker, it is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties and stability of this compound, offering insights for its effective application in drug discovery and development.

Core Chemical Properties

This compound, with the CAS Number 882518-89-0, is a molecule designed with distinct functional ends to facilitate the stepwise construction of PROTACs.[3] One end features a tosyl (Ts) group, an excellent leaving group for nucleophilic substitution reactions, while the other end is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group for amines that can be removed under acidic conditions. The PEG2 spacer enhances solubility and provides flexibility to the resulting PROTAC molecule.

| Property | Value | Source |

| CAS Number | 882518-89-0 | [3] |

| Molecular Formula | C17H26O7S | [4] |

| Molecular Weight | 374.45 g/mol | [4] |

| Appearance | Liquid, Solid, or Semi-solid | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Solubility Profile

Stability and Reactivity

The stability of this compound is dictated by the chemical nature of its constituent functional groups: the tosylate, the PEG linker, and the Boc-protected amine.

Tosylate Group Stability and Reactivity

The tosylate group is a derivative of p-toluenesulfonic acid and serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity is key to its function in PROTAC synthesis, allowing for the attachment of a protein-of-interest (POI) ligand.[]

-

Nucleophilic Displacement: The primary reaction of the tosyl group is nucleophilic substitution, where a nucleophile (e.g., an amine or thiol from a POI ligand) displaces the tosylate. This reaction is typically carried out in the presence of a non-nucleophilic base.

-

Solvent Effects: The choice of solvent can influence the reaction pathway. In polar aprotic solvents, the SN2 reaction is generally favored.[7]

-

Stability: Tosylates are generally stable under neutral and acidic conditions but are susceptible to hydrolysis under strongly basic conditions. They are also sensitive to strong nucleophiles.

Boc Group Stability and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its ease of removal under acidic conditions.

-

Stability: The Boc group is stable to a wide range of nucleophiles and bases.

-

Deprotection: It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane. The deprotection mechanism involves the formation of a stable tert-butyl cation.

-

Side Reactions: During deprotection, the liberated tert-butyl cation can potentially alkylate electron-rich functional groups on the substrate. To prevent these side reactions, scavengers such as triethylsilane (TES) or anisole can be added to the reaction mixture.

PEG Linker Stability

The polyethylene glycol (PEG) linker is generally considered to be chemically stable and biocompatible. It is resistant to enzymatic degradation and stable under a wide range of pH conditions. The ether linkages of the PEG backbone are robust and do not typically undergo cleavage under standard synthetic conditions.

Experimental Protocols

Detailed, specific experimental protocols for the use of this compound are not widely published. However, a general protocol for its use in the synthesis of a PROTAC can be inferred from standard organic chemistry principles.

General Protocol for Nucleophilic Substitution

-

Dissolution: Dissolve the nucleophilic component (e.g., a POI ligand with a free amine or thiol group) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

-

Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the solution.

-

Addition of this compound: Add a solution of this compound in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove the base and other water-soluble impurities. Purify the resulting Boc-protected intermediate by column chromatography.

General Protocol for Boc Deprotection

-

Dissolution: Dissolve the Boc-protected intermediate in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Acid: Add a solution of a strong acid (e.g., 20-50% trifluoroacetic acid in dichloromethane) to the reaction mixture. If the substrate contains acid-sensitive groups that may react with the tert-butyl cation, include a scavenger (e.g., triethylsilane).

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until deprotection is complete as monitored by TLC or LC-MS.

-

Removal of Acid: Evaporate the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual acid.

-

Purification: Purify the deprotected product as required, often by precipitation or chromatography.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.

Caption: A generalized workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a valuable tool for the construction of PROTACs. Its bifunctional nature, combined with the favorable properties of the PEG linker, allows for the efficient and controlled assembly of these complex molecules. While specific quantitative data for this particular linker is limited in the public domain, an understanding of the fundamental reactivity and stability of its tosyl and Boc functional groups provides a solid foundation for its successful application in the synthesis of novel protein degraders. Researchers are encouraged to perform preliminary small-scale experiments to determine optimal reaction conditions for their specific substrates.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target Protein of Interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers in PROTACs

The linker is a critical determinant of a PROTAC's success, influencing everything from its physicochemical properties to its biological activity.[1] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that makes them highly attractive for PROTAC design.[2][3]

Enhancing Physicochemical Properties

A primary challenge in PROTAC development is their large molecular weight and often lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability. PEG linkers directly address this issue.

-

Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the hydrophilicity and aqueous solubility of the PROTAC molecule.[4] This is crucial for preventing aggregation and improving handling in aqueous buffers, as well as enhancing bioavailability.[5]

-

Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers allows the PROTAC to adopt folded conformations.[6] These folded states can shield the molecule's polar surface area, creating a more compact structure that is better able to traverse the lipophilic cell membrane.[4] However, an excessively long PEG chain can increase the polar surface area to a point where it negatively impacts permeability, necessitating a careful balance.[6]

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase. The linker's length, flexibility, and attachment points are paramount to this process.[1]

-

Length and Flexibility: The linker must be long enough to span the distance between the two proteins without inducing steric hindrance, yet not so long that the resulting complex is unstable or unproductive.[7] If a linker is too short, it can prevent the simultaneous binding of the POI and E3 ligase.[8] Conversely, if it is too long, it may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[7] The flexibility of PEG linkers allows them to act as an "entropic spring," enabling the molecule to adopt multiple conformations and increasing the probability of a productive binding event.[9]

-

Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein. This stabilization of the ternary complex is crucial for efficient ubiquitination and subsequent degradation of the target.[5]

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The optimization of linker length is a critical, empirical step in PROTAC development. The ideal length is highly dependent on the specific POI-E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators such as the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Table 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs (VHL-recruiting)

| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 55 | 85 | 1.2 | 15 |

| PEG4 | 20 | 95 | 2.5 | 25 |

| PEG5 | 15 | >98 | 2.8 | 30 |

| PEG6 | 30 | 92 | 2.1 | 22 |

| Data synthesized from literature indicates that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability for this specific BRD4-targeting PROTAC series.[4] |

Table 2: Estrogen Receptor α (ERα)-Targeting PROTACs (VHL-recruiting)

| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC₅₀ (µM) in MCF7 cells |

| 9 | ~50% | >10 |

| 12 | ~75% | ~5 |

| 16 | ~95% | ~1 |

| 19 | ~70% | ~5 |

| 21 | ~60% | >10 |

| A systematic study by Cyrus et al. revealed that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[10][11][12] |

Table 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs (VHL-recruiting)

| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| < 12 | No degradation observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

| Research on TBK1 degraders demonstrated that a minimum linker length was required to observe any activity, with a 21-atom linker showing the highest potency.[7][10][13] |

Table 4: BCR-ABL-Targeting PROTACs (N-end rule E3 ligase-recruiting)

| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| Arg-PEG1-Dasa | 0.85 | 98.8% |

| Arg-PEG2-Dasa | >1 | ~90% |

| Arg-PEG3-Dasa | >1 | ~85% |

| Arg-PEG4-Dasa | >1 | ~80% |

| In this study, a PROTAC with a single PEG unit was found to be the most effective at degrading the BCR-ABL fusion protein in K562 cells.[4][6] |

Key Experimental Protocols for PROTAC Evaluation

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key assays.

Protocol 1: Western Blot for Target Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]

-

Cell Culture and Treatment:

-

Seed a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[2]

-

Prepare serial dilutions of the PROTACs in fresh culture medium. A common concentration range is 0.1 nM to 10 µM.

-

Ensure the final DMSO concentration is constant across all wells (including the vehicle control) and does not exceed 0.1%.[2]

-

Aspirate the old medium and replace it with the medium containing the different PROTAC concentrations or vehicle control.

-

Incubate for a specified duration (e.g., 16-24 hours).[2]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[9]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[14]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C, diluted in blocking buffer.[4]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane again as in the previous step.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[2]

-

-

Data Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[9]

-

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This protocol provides a homogeneous, in-solution method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[2][15]

-

Reagents and Materials:

-

Tagged POI (e.g., GST-BRD4)

-

Tagged E3 Ligase Complex (e.g., His-CRBN/DDB1)

-

TR-FRET Donor (e.g., Terbium-labeled anti-GST antibody)

-

TR-FRET Acceptor (e.g., AF488-labeled anti-His antibody)

-

PROTAC of interest

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume plates

-

-

Assay Procedure:

-

Prepare serial dilutions of the PROTAC in assay buffer.

-

In a 384-well plate, add the following components in order:

-

Assay Buffer

-

Tagged POI (e.g., final concentration of 5 nM)

-

Tagged E3 Ligase (e.g., final concentration of 10 nM)

-

PROTAC dilution series

-

-

Incubate the plate for 60 minutes at room temperature to allow for complex formation.

-

Prepare a detection mix containing the TR-FRET donor and acceptor antibodies in assay buffer (e.g., final concentrations of 2 nM and 20 nM, respectively).

-

Add the detection mix to all wells.

-

Incubate the plate for 60-180 minutes at room temperature, protected from light.[15]

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of this curve represents the maximal ternary complex formation.[11]

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, simulating gastrointestinal or blood-brain barrier passage.[6][8]

-

Materials:

-

PAMPA "sandwich" system (a 96-well filter plate (donor) and a 96-well acceptor plate).

-

Artificial membrane solution (e.g., 4% lecithin in dodecane).[5]

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

PROTAC stock solutions in DMSO.

-

-

Assay Procedure:

-

Hydrate the filter plate by adding PBS and then removing it.

-

Coat the filter membrane of each well in the donor plate with 5 µL of the artificial membrane solution and allow the solvent to evaporate.[5]

-

Fill the wells of the acceptor plate with 300 µL of PBS (with a small percentage of DMSO to aid solubility if needed).

-

Prepare the PROTAC solutions in PBS from the DMSO stocks. A typical starting concentration is 500 µM.[5]

-

Add 200 µL of the PROTAC solution to the donor plate wells.

-

Carefully place the donor plate onto the acceptor plate to form the "sandwich."

-

Incubate at room temperature for a defined period (e.g., 5-18 hours).[5][6]

-

-

Analysis:

-

After incubation, separate the plates.

-

Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[8]

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental logic is crucial for understanding and developing PROTACs. The following diagrams were created using Graphviz to illustrate these concepts.

References

- 1. SLAS2024 [slas2024.eventscribe.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. aragen.com [aragen.com]

- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 10. benchchem.com [benchchem.com]

- 11. labonline.com.au [labonline.com.au]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Tosyl Group in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental biological research. At the heart of these modifications lies the need for robust and selective chemical reactions that can proceed under biologically compatible conditions. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), has emerged as a powerful tool in the bioconjugation chemist's arsenal. This technical guide provides an in-depth exploration of the tosyl group's function, reactivity, and applications in the covalent linkage of molecules to proteins, peptides, surfaces, and other biological entities.

Core Principle: Transforming a Poor Leaving Group into an Excellent One

The primary role of the tosyl group in bioconjugation is to convert a hydroxyl group (-OH), which is a notoriously poor leaving group, into a tosylate ester (-OTs).[1][2][3] This transformation is critical because the hydroxide ion (HO⁻) is a strong base, making it energetically unfavorable to displace in a nucleophilic substitution reaction.[1][2] The tosylate anion, in contrast, is an exceptionally stable and weak base, making it an excellent leaving group.[1][4][5]

The stability of the tosylate anion is attributed to two key factors:

-

Resonance Delocalization: The negative charge on the oxygen atom is delocalized across the three oxygen atoms of the sulfonyl group.[4][5][6][7][8]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further disperses the negative charge.[1]

This conversion is typically achieved by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the HCl byproduct.[4][5][9] A crucial aspect of this reaction is that it proceeds with the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during tosylate formation.[2][3][5][6]

The Bioconjugation Step: Nucleophilic Substitution

Once the hydroxyl group is activated as a tosylate, it becomes highly susceptible to attack by nucleophiles. This is the key step in forming the bioconjugate. The tosylate group is displaced in a bimolecular nucleophilic substitution (SN2) reaction.[4][10] This reaction is highly efficient and allows for the formation of stable, covalent bonds.

Common nucleophiles on biomolecules that react with tosylates include:

-

Primary Amines (-NH₂): Found on the N-terminus of proteins and the side chain of lysine residues. The reaction forms a stable secondary amine linkage.

-

Thiols (-SH): Found on the side chain of cysteine residues. The reaction forms a stable thioether bond.

The SN2 reaction proceeds with an inversion of stereochemistry at the carbon center. This stereochemical control is a significant advantage in the synthesis of chiral molecules, including many pharmaceuticals.[1]

Key Applications in Bioconjugation

The versatility and reliability of tosyl chemistry have led to its adoption in several critical areas of bioconjugation and drug development.

A prominent application is the covalent immobilization of ligands onto solid supports.[11] Tosyl-activated surfaces, such as magnetic beads or chromatography resins, are widely used for affinity purification, immunoprecipitation, and enzyme immobilization.[11][12][13] These supports come pre-activated with tosyl groups, ready to react with primary amine or sulfhydryl groups on proteins, antibodies, or other ligands.[12][14]

The key advantages of this method are:

-

Stable Covalent Linkage: The resulting bond is strong and minimizes ligand leaching from the support.[11]

-

Ready-to-Use: The resins are pre-activated, simplifying the coupling protocol.[11][13]

-

Charge Neutrality: The coupling reaction does not introduce any new charge on the surface.[11][12]

An innovative strategy for the specific labeling of native proteins in living cells is Ligand-Directed Tosyl (LDT) chemistry.[1] This technique uses a probe molecule composed of three parts: a ligand that binds specifically to a target protein, a reactive tosyl group, and a reporter tag (e.g., a fluorophore). Upon binding of the ligand to its protein target, the tosyl group is positioned in close proximity to a nucleophilic amino acid residue (like cysteine) on the protein's surface. This proximity facilitates a covalent modification reaction, attaching the reporter tag to the protein.[1][10] This approach enables the study of protein function and localization within a native biological context.[1]

In addition to its role in activating hydroxyls, the tosyl group is also an effective protecting group for amines.[3][5][15] It reacts with primary and secondary amines to form highly stable sulfonamides.[3][15] These sulfonamides are resistant to a wide range of reaction conditions, including strong bases and many nucleophiles, making them valuable in multi-step organic synthesis where the reactivity of an amine needs to be temporarily masked.[5]

Quantitative Data and Reaction Parameters

The effectiveness of the tosyl group and the conditions for its use in bioconjugation are summarized below.

| Parameter | Value / Condition | Significance | Reference(s) |

| Leaving Group Ability (pKa of Conjugate Acid) | |||

| Tosic Acid (TsOH) | -2.8 | Excellent Leaving Group (strong acid, stable conjugate base) | [4] |

| Water (H₂O) | 15.7 | Poor Leaving Group (weak acid, unstable conjugate base) | [4] |

| Tosyl-Activated Bead Coupling | |||

| Recommended pH | 8.5 - 9.5 (7.4 for pH-sensitive ligands) | Facilitates nucleophilic attack by deprotonated amines. | [11][12] |

| Reaction Temperature | 37°C (recommended) or 20-25°C | Balances reaction rate and ligand stability. | [11][12] |

| Reaction Time | 24 - 72 hours | Allows for efficient coupling, especially with dilute samples. | [12] |

| Ligand Types | Primary amines, thiols | Reacts efficiently with common functional groups on biomolecules. | [12][14] |

| Stability of Tosyl-Activated Media | pH 4-10 (Long-Term) | Stable across a broad pH range suitable for biological applications. | [11] |

Experimental Protocols

This protocol is a general guideline and may require optimization for specific substrates.

-

Preparation: Under a nitrogen atmosphere, charge a flame-dried round-bottom flask with the alcohol (1.0 eq.). Dissolve it in anhydrous dichloromethane or pyridine.[1]

-

Cooling: Cool the solution to 0°C using an ice bath while stirring.[1]

-

Reagent Addition: Sequentially add a base such as pyridine (1.5 eq.) or triethylamine (1.0 eq.) and 4-dimethylaminopyridine (DMAP) as a catalyst if needed (0.1-0.6 eq.).[1][16] Then, add p-toluenesulfonyl chloride (TsCl) (1.2 - 2.0 eq.) portionwise to the cooled mixture.[1][16]

-

Reaction: Allow the reaction to stir at 0°C or room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[1]

-

Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing acidified ice-water (e.g., 1 M HCl) to precipitate the product and neutralize excess base.[1]

-

Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove pyridine hydrochloride. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/acetone) to obtain the pure tosylate.[1]

This protocol is adapted for general protein immobilization and should be optimized for specific proteins and applications.

-

Bead Preparation: Weigh out the required amount of lyophilized tosyl-activated magnetic beads. Wash the beads with coupling buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4-9.0) using a magnetic separator.

-

Ligand Preparation: Prepare a solution of the protein or peptide ligand (e.g., 0.5-1 mg/mL) in the chosen coupling buffer.[12]

-

Coupling Reaction: Add the ligand solution to the washed beads and mix well by vortexing or pipetting. Incubate the reaction for 24-48 hours at 20-25°C or 48-72 hours at 4°C with continuous gentle rotation.[12]

-

Washing: After incubation, use a magnetic separator to collect the beads. Discard the supernatant, which contains unbound ligand. Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[12]

-

Blocking: Add a blocking buffer (e.g., 1 M Tris-HCl, pH 8.0 or 0.2 M ethanolamine, pH 8.5) to the beads to quench any unreacted tosyl groups. Incubate for at least 1 hour at room temperature with rotation.[12]

-

Final Washes: Wash the beads 4-6 times with a storage buffer (e.g., PBS).[12]

-

Storage: Resuspend the final ligand-coupled beads in an appropriate storage buffer, often containing a preservative like sodium azide, and store at 4°C.

Conclusion

The tosyl group serves as a pivotal functional group in bioconjugation by providing a reliable method to activate hydroxyl groups for nucleophilic substitution. Its ability to create an excellent leaving group from a poor one with stereochemical control has made it indispensable. From the robust immobilization of antibodies for affinity chromatography to the sophisticated, site-specific labeling of proteins in living cells, tosyl-based chemistry empowers researchers and drug developers to construct complex biomolecular architectures. The stability of the resulting conjugates and the commercial availability of tosyl-activated reagents ensure that this chemistry will remain a cornerstone of bioconjugation for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. Ch8 : Tosylates [chem.ucalgary.ca]

- 5. grokipedia.com [grokipedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bioclone.net [bioclone.net]

- 12. bioclone.net [bioclone.net]

- 13. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

- 16. Page loading... [wap.guidechem.com]

The Strategic Application of the Boc Protecting Group in Multi-Step Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the edifice of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread use stems from its robustness under a variety of reaction conditions and its facile, selective removal under acidic conditions.[1][2] This technical guide provides an in-depth exploration of the Boc protection strategy, offering detailed experimental protocols, quantitative data for reaction optimization, and a discussion of its role in orthogonal synthetic strategies.

The Chemistry of the Boc Group: Protection and Deprotection

The Boc group is typically introduced to an amine functionality via reaction with di-tert-butyl dicarbonate (Boc₂O).[3] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[4] This reaction is often facilitated by a base, though it can proceed without one.[2][5] The evolution of carbon dioxide and the formation of tert-butanol drive the reaction to completion.[3][4]

Deprotection is most commonly achieved under acidic conditions.[1] The mechanism is initiated by protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6] This unstable intermediate readily decarboxylates to furnish the free amine.[6] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.[1]

Visualizing the Boc Protection and Deprotection Mechanisms

The following diagrams illustrate the fundamental mechanisms of Boc group introduction and removal.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. The following sections provide standardized protocols for the protection of amines with Boc₂O and for the subsequent deprotection using various acidic reagents.

Boc Protection of Amines

This protocol is a general and widely applicable method for the Boc protection of a broad range of amines.[3]

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)[3]

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a water-acetone mixture)[3][7]

-

Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate, or 4-Dimethylaminopyridine (DMAP))[5][7]

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

If using a base, add it to the solution.

-

Add di-tert-butyl dicarbonate to the mixture.[3]

-

Stir the reaction at room temperature. Reaction times typically range from 1 to 12 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

If necessary, purify the crude product by column chromatography.[8]

Boc Deprotection of Amines

The choice of deprotection method depends on the stability of the substrate and the presence of other protecting groups.[1]

This is a very common and generally rapid method for Boc deprotection.[6]

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA to the solution (typically 25-50% v/v).

-

Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

This method is another standard procedure and often results in the precipitation of the amine hydrochloride salt.[1]

Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[1]

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[1]

-

Monitor the reaction by TLC or LC-MS.[1]

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

TMSI offers a mild, non-hydrolytic method for Boc deprotection, which can be beneficial for sensitive substrates.[1][7]

Materials:

-

Boc-protected amine

-

Trimethylsilyl iodide (TMSI)

-

Anhydrous solvent (e.g., chloroform or dichloromethane)[1]

-

Methanol (for quenching)

Procedure:

-

Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or dichloromethane.[1]

-

Add TMSI dropwise to the solution.

-

Stir the reaction at room temperature. For many substrates, the reaction is complete in under 15 minutes.[1]

-

Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, quench the reaction by the addition of methanol, and remove the solvent under reduced pressure.[1]

-

Further purification may be required.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Boc Protection of Amines with (Boc)₂O

| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Aliphatic Amine | TEA | DCM | Room Temp | 1 - 4 | >95 | [3][9] |

| Secondary Aliphatic Amine | None | THF/Water | Room Temp | 2 - 12 | 90-98 | [10] |

| Aromatic Amine | NaHCO₃ | Dioxane/Water | Room Temp | 3 - 8 | 85-95 | [7] |

| Amino Acid | NaOH | Water/THF | 0 - Room Temp | 2 - 6 | >90 | [2] |

Table 2: Boc Deprotection of Amines

| Reagent | Solvent | Temperature (°C) | Time | Typical Outcome | Reference |

| TFA (25-50%) | DCM | Room Temp | 0.5 - 2 h | High yield, fast reaction | [1][6] |

| 4M HCl | Dioxane | Room Temp | 1 - 4 h | High yield, product precipitates as HCl salt | [1][6] |

| TMSI | Chloroform/DCM | Room Temp | < 30 min | High yield, mild conditions | [1][7] |

| ZnBr₂ | DCM | Room Temp | 12 - 24 h | Good for acid-sensitive substrates | [7][9] |

| Thermal (Refluxing Water) | Water | 90 - 100 | < 1 h | "Green" alternative, good yields | [1][11] |

Orthogonal Protection Strategies

The true power of the Boc group is realized in multi-step synthesis when it is used as part of an orthogonal protection strategy.[8] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[8][12] This allows for the sequential modification of different functional groups within a complex molecule.[8] The acid-lability of the Boc group makes it an excellent orthogonal partner to groups that are cleaved under different conditions.[2]

Table 3: Orthogonal Protecting Groups to Boc

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Yes |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | Yes |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Yes |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Yes |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | Yes |

Visualizing an Orthogonal Strategy Workflow

The following diagram illustrates a logical workflow for the selective modification of a molecule containing both an amine and a carboxylic acid, using an orthogonal Boc/Bn protection strategy.

Conclusion

The Boc protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its predictable reactivity, stability to a wide range of reagents, and straightforward removal make it a reliable choice for amine protection.[1][2] A thorough understanding of the mechanisms of Boc protection and deprotection, coupled with access to robust experimental protocols and quantitative data, allows for the rational design of complex synthetic routes. Furthermore, the strategic implementation of the Boc group within an orthogonal protection framework enables the efficient and selective synthesis of multifaceted target molecules, a critical capability in modern drug discovery and development.[8][13]

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcours.net [mcours.net]

- 12. fiveable.me [fiveable.me]

- 13. benchchem.com [benchchem.com]

The Strategic Application of Tos-PEG2-CH2-Boc in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The design and synthesis of these heterobifunctional molecules are critically dependent on the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. This technical guide provides an in-depth analysis of the mechanism of action and application of a specific bifunctional linker, Tos-PEG2-CH2-Boc, in the formation of PROTACs. We will explore its chemical functionalities, detail the strategic steps of its incorporation into a PROTAC molecule, provide representative experimental protocols, and present quantitative data to inform synthetic strategies.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the final molecule. It influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility.[1]

The Chemistry of this compound: A Bifunctional Tool

The linker, this compound, is a strategically designed molecule for the sequential and controlled synthesis of PROTACs. Its structure incorporates three key chemical motifs:

-

Tosyl (Tos) group: A p-toluenesulfonyl group that functions as an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient attachment of a nucleophilic moiety, such as an amine or a hydroxyl group present on a POI or E3 ligase ligand.

-

PEG2 unit: A short diethylene glycol spacer that enhances the hydrophilicity and solubility of the resulting PROTAC. The defined length of the PEG unit also contributes to the spatial orientation of the two ligands.

-

Boc (tert-butyloxycarbonyl) group: A common and robust protecting group for the terminal amine. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions to reveal the primary amine for subsequent conjugation.[3]

This bifunctional nature allows for a modular and directional approach to PROTAC synthesis, enabling the sequential attachment of the two distinct ligands.

Mechanism of Action in PROTAC Formation: A Step-by-Step Approach

The synthesis of a PROTAC using the this compound linker can be approached through two primary strategies, depending on the functionalities present on the POI and E3 ligase ligands.

Strategy A: Nucleophilic Displacement of Tosylate followed by Boc Deprotection and Amide Coupling

This is a common strategy when one ligand presents a nucleophilic group (e.g., a phenol or an amine) and the other presents a carboxylic acid.

Step 1: Nucleophilic Displacement of the Tosyl Group. The synthesis begins by reacting the this compound linker with the first ligand (Ligand 1), which contains a nucleophilic group (e.g., a hydroxyl or amine). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack on the carbon bearing the tosylate, leading to the displacement of the tosyl group and the formation of an ether or amine linkage.

Step 2: Deprotection of the Boc Group. The Boc protecting group on the newly formed Ligand 1-linker conjugate is then removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3] This step exposes the terminal primary amine.

Step 3: Amide Bond Formation. The final step involves the coupling of the deprotected Ligand 1-linker amine with the second ligand (Ligand 2), which contains a carboxylic acid functionality. This amide bond formation is typically mediated by standard peptide coupling reagents.

Strategy B: Boc Deprotection and Amide Coupling followed by Nucleophilic Displacement of Tosylate

Alternatively, the synthesis can commence with the deprotection of the Boc group.

Step 1: Deprotection of the Boc Group. The this compound linker is first treated with acid to remove the Boc group, yielding a primary amine with a terminal tosylate.

Step 2: Amide Bond Formation. The exposed amine is then coupled with the first ligand (Ligand 1), which possesses a carboxylic acid group, using standard amide coupling conditions.

Step 3: Nucleophilic Displacement of the Tosyl Group. The resulting Ligand 1-linker-tosylate intermediate is then reacted with the second ligand (Ligand 2), which contains a nucleophilic group, to displace the tosylate and form the final PROTAC.

Data Presentation

The efficiency of each synthetic step is crucial for the overall yield of the final PROTAC. The following tables summarize representative quantitative data for the key reactions involved.

Table 1: Representative Conditions for Boc Deprotection [3]

| Reagent | Solvent | Time (min) | Typical Yield (%) | Notes |

| 20-50% TFA | Dichloromethane (DCM) | 30-60 | >95 | Highly effective and common method. |

| 4M HCl | 1,4-Dioxane | 15-60 | >95 | Robust and rapid, yields the amine hydrochloride salt. |

| Oxalyl Chloride | Methanol | 60-240 | up to 90 | Milder conditions for acid-sensitive substrates. |

Table 2: Representative Conditions for Nucleophilic Displacement of Tosylate

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenol | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | 60-80 | 12-24 | 60-90 |

| Amine | DIPEA or Et₃N | DMF or DMSO | 25-60 | 4-12 | 70-95 |

Table 3: Representative Conditions for Amide Coupling

| Coupling Reagent | Additive | Base | Solvent | Time (h) | Typical Yield (%) |

| HATU | HOAt | DIPEA | DMF | 2-4 | 80-95 |

| HBTU | HOBt | DIPEA | DMF | 2-4 | 75-90 |

| EDC | HOBt | DIPEA | DCM/DMF | 4-12 | 70-90 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a PROTAC using the this compound linker, following Strategy A.

Protocol 1: Synthesis of Ligand 1-PEG2-CH2-Boc Intermediate

-

Materials:

-

Ligand 1 with a nucleophilic group (e.g., phenol) (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of Ligand 1 in anhydrous DMF, add K₂CO₃ and stir at room temperature for 15 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 70 °C and stir for 16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG2-CH2-Boc intermediate.

-

Protocol 2: Boc Deprotection of Ligand 1-PEG2-CH2-Boc Intermediate [3]

-

Materials:

-

Ligand 1-PEG2-CH2-Boc intermediate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Ligand 1-PEG2-CH2-Boc intermediate in anhydrous DCM.

-

Add TFA (20% v/v) to the solution at 0 °C.

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine trifluoroacetate salt is often used in the next step without further purification.

-

Protocol 3: Amide Coupling to Form the Final PROTAC

-

Materials:

-

Ligand 1-PEG2-CH2-NH₂·TFA (from Protocol 2) (1.0 eq)

-

Ligand 2 with a carboxylic acid group (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Ligand 2 in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the Ligand 1-PEG2-CH2-NH₂·TFA in anhydrous DMF to the activated Ligand 2 solution.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

Caption: PROTAC-mediated protein degradation pathway.

References

Solubility Profile of Tos-PEG2-CH2-Boc: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tos-PEG2-CH2-Boc, a bifunctional PEG linker crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker in common organic solvents is paramount for its effective handling, reaction setup, and purification, thereby streamlining drug development workflows.

Core Concepts: Structure and Impact on Solubility

This compound, chemically known as tert-butyl 2-(2-(2-((p-tolylsulfonyl)oxy)ethoxy)ethoxy)acetate, possesses distinct structural features that dictate its solubility. The molecule incorporates a tosyl (Tos) group, a diethelyne glycol (PEG2) spacer, and a tert-butoxycarbonyl (Boc) protected amine.

-

Polyethylene Glycol (PEG) Spacer: The PEG component significantly enhances the molecule's hydrophilicity and overall solubility in a range of solvents. PEG linkers are widely employed in PROTAC design to improve the aqueous solubility and cell permeability of the final PROTAC molecule. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, facilitating dissolution in protic solvents.

-

Tosyl (Tos) Group: The tosylate is an excellent leaving group, making this end of the molecule reactive for nucleophilic substitution, typically with an amine or thiol group on a target-binding ligand. Its aromatic nature contributes to some solubility in non-polar solvents.

-

Boc-Protected Amine: The Boc protecting group renders the amine non-basic and increases its lipophilicity, which can influence its solubility in organic solvents. This group is stable under various conditions but can be readily removed with mild acid.

Qualitative Solubility of this compound

While precise quantitative solubility data for this compound is not extensively published, qualitative solubility can be inferred from the behavior of structurally related compounds and general principles of PEG and Boc chemistry. The following table summarizes the expected solubility profile in common organic solvents.

| Solvent | Chemical Class | Polarity | Expected Solubility | Rationale and Observations |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | High | Excellent solvent for a wide range of organic molecules, including PEGylated compounds. A 10 mM solution in DMSO has been reported for a similar compound[1]. |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | High | Similar to DMSO, DMF is a powerful solvent for polar organic molecules. PEG products are generally highly soluble in DMF[2]. |

| Dichloromethane (DCM) | Halogenated | Moderately Polar | High | A versatile solvent for a broad range of organic compounds. Both PEG and Boc-protected amines show good solubility in DCM[2][3]. |

| Tetrahydrofuran (THF) | Ether | Moderately Polar | Moderate to High | A common solvent in organic synthesis. PEGs are soluble in THF, and it's a frequently used solvent for Boc protection reactions[2][3]. |

| Methanol (MeOH) | Alcohol | Polar Protic | Moderate | Alcohols can dissolve PEGs. Methanol is also a common solvent for reactions involving Boc-protected amines[3]. |

| Toluene | Aromatic Hydrocarbon | Non-polar | Low to Moderate | The aromatic tosyl group may aid solubility, but the polar PEG chain will limit it. Gentle heating may improve solubility of PEG compounds in toluene[2][4]. |

Experimental Protocol: Determination of Quantitative Solubility

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, DCM, THF, Methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vial for the presence of undissolved solid.

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the standard curve.

-

-

Quantification by HPLC:

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the test solvent.

-

Visualization of Relevant Pathways and Workflows

PROTAC Mechanism of Action

This compound serves as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a sequential coupling strategy. The following diagram outlines a general workflow.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable chemical tool in the development of PROTACs, with its solubility being a key parameter for its successful application. This guide provides an overview of its qualitative solubility, a detailed protocol for its quantitative determination, and visualizations of its role in the broader context of PROTAC synthesis and mechanism. Researchers and drug development professionals are encouraged to use this information to facilitate the rational design and synthesis of novel protein degraders.

References

A Technical Guide to Tos-PEG2-CH2-Boc: Commercial Availability, Purity, and Applications in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker, Tos-PEG2-CH2-Boc, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its commercial availability, purity standards, and a detailed examination of its role in the synthesis of targeted protein degraders, with a focus on experimental protocols and pathway visualizations.

Commercial Availability and Purity

This compound, also identified by its CAS Number 882518-89-0, is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The purity of commercially available this compound is generally high, often exceeding 95%, which is suitable for most research and development applications. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

| Supplier | Reported Purity | Catalog Number (Example) |

| MedChemExpress (MCE) | >95% | HY-130532[1] |

| Broadpharm | >95% | BP-22357 |

| Combi-Blocks | >95% | OR-9614 |

| Adooq Bioscience | >98% | A14736 |

| TargetMol | >95% | T17123 |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Purity and catalog numbers are subject to change. Please consult individual suppliers for the most current information.

Core Application: A Linker for PROTACs

This compound is a polyethylene glycol (PEG)-based linker that is extensively used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficacy of the resulting degrader.

The "Tos" (tosyl) group in this compound is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines, which can be readily removed under acidic conditions to reveal a primary amine for further conjugation. This bifunctional nature allows for the sequential and controlled conjugation of a target protein ligand and an E3 ligase ligand.

A prominent example of a PROTAC utilizing this linker is SJF-1528 , a potent degrader of the Epidermal Growth Factor Receptor (EGFR).[2][3][4] In SJF-1528, the this compound linker connects an EGFR-targeting ligand to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Experimental Protocols

This section provides a general, two-stage experimental protocol for the synthesis of a PROTAC using this compound. The specific reaction conditions may require optimization depending on the nature of the protein of interest (POI) ligand and the E3 ligase ligand.

Synthesis of the Amine-Functionalized POI Ligand-Linker Intermediate

This first stage involves the reaction of the tosylated end of the linker with a nucleophilic group on the POI ligand. The following is a representative procedure for the reaction with an amine-containing POI ligand.

Materials:

-

POI ligand with an available amine group (POI-NH2)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

Procedure:

-

Dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add this compound (1.1 equivalents) to the solution.

-

Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) overnight.

-

Monitor the reaction progress by an appropriate analytical technique, such as LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative HPLC to yield the Boc-protected POI-linker intermediate.

Deprotection and Coupling to the E3 Ligase Ligand

The second stage involves the removal of the Boc protecting group and subsequent coupling to the E3 ligase ligand.

Materials:

-

Boc-protected POI-linker intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid functionality (E3-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous DMF

-

DIPEA

Procedure:

-

Deprotection: Dissolve the Boc-protected POI-linker intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to obtain the amine-functionalized POI-linker intermediate.

-

Coupling: Dissolve the deprotected POI-linker intermediate and the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Caption: The catalytic mechanism of action for a PROTAC, leading to protein degradation.

References

Bifunctional PEG Linkers for Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal system.[1][2] These heterobifunctional molecules consist of two active domains connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] The linker, far from being a passive spacer, plays a critical role in the efficacy and drug-like properties of a PROTAC.[2][6] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their favorable physicochemical properties.[3][7] This guide provides an in-depth technical overview of the key features of bifunctional PEG linkers in the context of protein degradation.

Core Principles of Bifunctional PEG Linkers in PROTACs

Bifunctional PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous balance of hydrophilicity and flexibility.[3] These characteristics are crucial for optimizing the performance of PROTACs.

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their tendency to be large and lipophilic, often leading to poor aqueous solubility.[3] The incorporation of PEG chains is a well-established strategy to counteract this issue. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's solubility in aqueous environments, which is beneficial for both in vitro assays and in vivo applications.[2][8]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While longer PEG chains can increase molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes, they can also adopt folded conformations.[3][8] This folding can shield the polar regions of the PROTAC, presenting a more compact and less polar structure that can more easily traverse the cell membrane.[3] However, excessive PEGylation can negatively impact cellular uptake, necessitating empirical optimization of the PEG chain length for each specific PROTAC system.[3]

Facilitating Ternary Complex Formation

The primary function of the linker is to enable the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[6] The length and flexibility of the PEG linker are critical determinants of the stability and productivity of this complex. An optimal linker length and geometry are required to properly orient the target protein and the E3 ligase for efficient ubiquitination.[6][8] A linker that is too short may cause steric hindrance, while a linker that is too long could lead to a non-productive complex where the ubiquitination sites are not accessible.[8]

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase combination.[8] The following table summarizes the anticipated impact of varying PEG linker lengths on key PROTAC performance metrics.

| Parameter | Shorter PEG Linker | Longer PEG Linker | Rationale |

| Degradation Potency (DC50) | Potentially higher or lower | Potentially higher or lower | The optimal linker length is highly dependent on the specific target and E3 ligase pair. Empirical testing is essential to determine the ideal length for productive ternary complex formation.[6] |

| Maximum Degradation (Dmax) | Potentially higher or lower | Potentially higher or lower | Similar to DC50, Dmax is influenced by the stability and productivity of the ternary complex, which is directly affected by linker length.[6] |

| Ternary Complex Stability | May be more or less stable | May be more or less stable | Linker length dictates the proximity and relative orientation of the target protein and E3 ligase. An optimal length promotes a more stable and productive complex.[6] |

| Aqueous Solubility | Good | Slightly Better | The longer PEG chain generally imparts greater hydrophilicity, leading to improved aqueous solubility.[6][8] |

| Cell Permeability | Generally better | Can be decreased | Increased molecular weight and polarity from longer PEG chains can hinder passive diffusion. However, conformational folding can sometimes mitigate this effect.[3][8] |

| Hook Effect | May be more pronounced | May be less pronounced | At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase), leading to reduced degradation. Longer, more flexible linkers may help to mitigate this "hook effect" by favoring the formation of the ternary complex.[8] |

Experimental Protocols

The development of effective PROTACs involves a systematic process of design, synthesis, and biological evaluation.

Synthesis of a BRD4-Targeting PROTAC with a PEG Linker

This protocol describes the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) through an amide coupling reaction.[9]

Materials:

-

Thalidomide-O-PEG5-Acid (CRBN E3 ligase ligand with PEG linker)

-

Amine-functionalized JQ1 derivative (BRD4 inhibitor)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

HPLC-grade acetonitrile and water

-

TFA (Trifluoroacetic acid)

Procedure:

-

Reaction Setup: In a clean, dry vial, dissolve the amine-functionalized JQ1 derivative (1.2 equivalents) and Thalidomide-O-PEG5-Acid (1 equivalent) in DMF.

-

Coupling Reagent Addition: To the solution, add HATU (1.2 equivalents) and DIPEA (2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Purification: Purify the crude product by reverse-phase preparative HPLC using a gradient of acetonitrile in water with 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Biological Evaluation of PROTAC Activity

1. Target Protein Degradation Assay (Western Blot):

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

2. Cell Viability Assay:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.[10]

-

Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.

PROTAC Mechanism of Action

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharma.co.uk [biopharma.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. promegaconnections.com [promegaconnections.com]

Introduction: The Dawn of Targeted Protein Degradation

An In-depth Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3][4]

The PROTAC's mechanism is catalytic.[1] Upon entering a cell, it simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1][3] This proximity enables the E3 ligase to tag the POI with ubiquitin molecules.[] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, after which the PROTAC is released to repeat the cycle.[1][][6] While the two ligands determine specificity, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[1][4][7]

Caption: The PROTAC catalytic cycle showing ternary complex formation and protein degradation.

The Central Role of the Linker

Far from being a passive spacer, the linker is an active contributor to the PROTAC's biological function.[1] Its length, chemical composition, and rigidity are critical parameters that must be optimized for each specific POI and E3 ligase pair.[3][4] The linker's design profoundly influences:

-

Ternary Complex Formation and Stability : The linker orchestrates the interaction between the POI and E3 ligase.[1][8] An optimal linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex—a phenomenon known as positive cooperativity.[1]

-